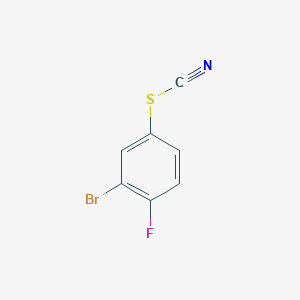

3-Bromo-4-fluorophenylthiocyanate

Description

BenchChem offers high-quality 3-Bromo-4-fluorophenylthiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluorophenylthiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-fluorophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(11-4-10)1-2-7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQCMTVEHGLNNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Halogenated Aromatics in Modern Organic Synthesis

Halogenated aromatic compounds, which feature one or more halogen atoms (F, Cl, Br, I) bonded to an aromatic ring, are fundamental pillars of modern organic synthesis. bldpharm.com Their utility stems from the halogen's ability to act as a stable, yet reactive, handle for further chemical modifications. The introduction of halogens into an aromatic ring is typically achieved through electrophilic aromatic substitution, a foundational reaction class in organic chemistry. beilstein-journals.orgchemicalbook.com In this process, a halogen molecule is activated by a Lewis acid catalyst, creating a potent electrophile that reacts with the electron-rich aromatic ring. mdpi.comgoogle.com

The presence of a halogen atom on an aromatic ring, such as the bromine and fluorine in 3-Bromo-4-fluorophenylthiocyanate, serves several strategic purposes:

Versatile Intermediates: Halogenated aromatics are crucial precursors for a vast array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

Modulation of Electronic Properties: Halogens exert a strong electron-withdrawing inductive effect, which can significantly alter the reactivity and properties of the aromatic ring and other attached functional groups.

Pharmaceutical and Agrochemical Applications: The incorporation of halogens is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. beilstein-journals.org Consequently, halogenated aromatics are key intermediates in the synthesis of numerous pharmaceuticals, including antidepressants and antihistamines, as well as fungicides and insecticides. bldpharm.combeilstein-journals.org

The specific combination of bromine and fluorine on the same aromatic ring offers distinct advantages. The fluorine atom can enhance thermal stability and lipophilicity, while the bromine atom provides a highly reactive site for selective cross-coupling reactions.

Strategic Importance of the Thiocyanate Functional Group in Chemical Transformations

The thiocyanate (B1210189) group (–SCN) is a versatile and valuable functional group in synthetic organic chemistry. nih.gov Though sometimes considered less stable than its isothiocyanate (–NCS) isomer, the thiocyanate moiety is a powerful synthetic tool due to its ambident nature and its ability to be converted into a wide range of other sulfur-containing functionalities. researchgate.net

Organic thiocyanates are prized as key building blocks for several reasons: nih.govresearchgate.net

Precursors to Diverse Sulfur Compounds: The thiocyanate group can be readily transformed into thiols, thioethers, disulfides, sulfonyl chlorides, and various sulfur-containing heterocycles. researchgate.net This flexibility makes it a valuable entry point for accessing complex sulfur-based molecular architectures.

Role in Medicinal Chemistry: The thiocyanate moiety itself, and the sulfur-containing compounds derived from it, are found in numerous biologically active molecules. researchgate.net

Synthetic Accessibility: Aryl thiocyanates can be synthesized through several reliable methods. A classic approach is the Sandmeyer reaction, which involves the conversion of an aromatic amine (aniline) into a diazonium salt, followed by treatment with a thiocyanate salt, often in the presence of a copper catalyst. nih.gov More modern methods include the direct thiocyanation of activated aromatic rings using reagents like ammonium (B1175870) thiocyanate. nih.govresearchgate.net

The thiocyanate group's reactivity allows chemists to introduce sulfur into a molecule at a specific point and then elaborate it as needed, making it a strategic element in multistep synthetic sequences.

Overview of Research Trajectories and Academic Significance of the Compound

Precursor-Based Synthetic Routes

Traditional synthesis of 3-Bromo-4-fluorophenylthiocyanate relies on the sequential modification of readily available precursors. These routes involve the strategic introduction of the bromo, fluoro, and thiocyanate functionalities onto the phenyl ring.

A common and logical starting point for the synthesis of 3-Bromo-4-fluorophenylthiocyanate is 3-Bromo-4-fluoroaniline. nih.gov This precursor already contains the desired bromine and fluorine atoms in the correct positions on the aromatic ring. The primary challenge in this route is the conversion of the amino group into the thiocyanate moiety.

The synthesis typically proceeds via the Sandmeyer-type reaction. This involves the diazotization of the aniline precursor, followed by the introduction of the thiocyanate group.

Reaction Steps:

Diazotization: 3-Bromo-4-fluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C), to form the corresponding diazonium salt.

Thiocyanation: The resulting diazonium salt solution is then reacted with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate, often in the presence of a copper(I) catalyst (e.g., copper(I) thiocyanate) to facilitate the substitution of the diazonium group with the thiocyanate group.

A representative reaction is outlined below:

| Precursor | Reagents | Product |

| 3-Bromo-4-fluoroaniline | 1. NaNO₂, HCl, 0-5°C2. KSCN, CuSCN | 3-Bromo-4-fluorophenylthiocyanate |

This method is advantageous as it utilizes a commercially available starting material and the regiochemistry is pre-determined.

An alternative approach involves the bromination of a fluorinated phenyl precursor that already contains the thiocyanate group. The starting material for this route would be 4-fluorophenylthiocyanate. The key to this strategy is the regioselective bromination at the 3-position, which is ortho to the thiocyanate group and meta to the fluorine atom.

The fluorine atom is an ortho-, para-director, while the thiocyanate group is a deactivating group that can direct incoming electrophiles to the meta position, although its directing effects are less pronounced than those of halogens. Therefore, the bromination of 4-fluorophenylthiocyanate is expected to yield a mixture of isomers, with the desired 3-bromo-4-fluorophenylthiocyanate being one of the products.

Controlling the reaction conditions is crucial to maximize the yield of the desired isomer. This can involve the choice of brominating agent (e.g., bromine, N-Bromosuccinimide), solvent, and catalyst. For instance, bromination of 4-fluorotoluene (B1294773) in glacial acetic acid with iodine and iron as catalysts has been shown to favor the formation of the 3-bromo isomer over the 2-bromo isomer. google.com A similar catalytic system could potentially be applied to the bromination of 4-fluorophenylthiocyanate.

Potential Reaction Conditions for Bromination:

| Substrate | Brominating Agent | Catalyst | Solvent | Potential Major Product |

| 4-Fluorophenylthiocyanate | Br₂ | Fe/I₂ | Glacial Acetic Acid | 3-Bromo-4-fluorophenylthiocyanate |

| 4-Fluorophenylthiocyanate | N-Bromosuccinimide | Radical Initiator | CCl₄ | Mixture of isomers |

The introduction of the thiocyanate group is a critical step in the synthesis of 3-Bromo-4-fluorophenylthiocyanate. As mentioned in section 2.1.1, the most common method is the diazotization of 3-Bromo-4-fluoroaniline followed by a Sandmeyer-type reaction with a thiocyanate salt. A similar procedure has been documented for the synthesis of 4-fluorophenyl thiocyanate from 4-fluorobenzenediazonium (B14715802) tetrafluoroborate, which was prepared from 4-fluoroaniline. rptu.de

Beyond the Sandmeyer reaction, other methods for introducing the thiocyanate group include nucleophilic aromatic substitution (SNAr) on a highly activated aromatic ring, or transition-metal-catalyzed cross-coupling reactions, which are discussed in the following section.

Palladium-Catalyzed Approaches to Thiocyanate Formation

Modern synthetic organic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds, including the carbon-sulfur bond in thiocyanates. These methods offer high efficiency, functional group tolerance, and mild reaction conditions. nih.govorganic-chemistry.org

A plausible palladium-catalyzed route to 3-Bromo-4-fluorophenylthiocyanate would involve the cross-coupling of a dihalogenated precursor, such as 1,3-dibromo-4-fluorobenzene or 3-bromo-4-fluoroiodobenzene, with a thiocyanate salt. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond would allow for selective thiocyanation at the position formerly occupied by iodine.

Alternatively, a Buchwald-Hartwig type C-S cross-coupling reaction could be employed. This would involve the reaction of 3-bromo-4-fluorophenyl halide with a thiocyanate source in the presence of a palladium catalyst and a suitable ligand.

Hypothetical Palladium-Catalyzed Thiocyanation:

| Aryl Halide | Thiocyanate Source | Catalyst | Ligand | Base | Product |

| 3-Bromo-4-fluoroiodobenzene | KSCN | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 3-Bromo-4-fluorophenylthiocyanate |

| 1,3-Dibromo-4-fluorobenzene | KSCN | Pd₂(dba)₃ | BINAP | t-BuONa | 3-Bromo-4-fluorophenylthiocyanate |

These palladium-catalyzed methods, while potentially more expensive due to the cost of the catalyst and ligands, can offer higher yields and selectivity compared to traditional methods. mdpi.comresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals. ijnc.irnih.gov This includes the use of safer solvents, minimizing waste, and improving energy efficiency.

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water, or conducting reactions in the absence of a solvent altogether (solvent-free conditions). imist.macmu.edu

While specific studies on the solvent-free or aqueous synthesis of 3-Bromo-4-fluorophenylthiocyanate are not widely reported, related green chemistry protocols can be extrapolated. For example, the bromination of aromatic compounds has been successfully carried out in aqueous media or under solvent-free conditions. imist.ma A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde describes a method using an aqueous solution of sodium bromide and hydrochloric acid with ultrasonic assistance, avoiding the use of elemental bromine. google.com

Similarly, the Sandmeyer reaction can be performed in water, which serves as both the solvent and the medium for generating the nitrous acid. The development of water-soluble palladium catalysts and ligands also opens up the possibility of conducting palladium-catalyzed thiocyanation reactions in aqueous media. scielo.org.mx

Potential Green Synthetic Approaches:

| Reaction Step | Green Alternative | Rationale |

| Bromination | In-situ generation of Br+ from NaBr/H₂O₂ in water | Avoids the use of hazardous Br₂ and organic solvents. |

| Diazotization/Thiocyanation | Reaction performed in aqueous medium | Reduces the use of volatile organic compounds. |

| Catalysis | Use of a water-soluble Pd-catalyst/ligand system | Allows for catalyst recycling through aqueous phase separation. |

The application of these green chemistry principles to the synthesis of 3-Bromo-4-fluorophenylthiocyanate could lead to more sustainable and environmentally friendly manufacturing processes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 3-Bromo-4-fluorophenylthiocyanate, where a nucleophile displaces a leaving group on the aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. byjus.com The presence of electron-withdrawing groups on the aromatic ring accelerates these reactions by stabilizing this intermediate. masterorganicchemistry.com

Reactivity of the Thiocyanate Group as a Leaving Group

The thiocyanate (SCN) group can act as a leaving group in SNAr reactions, although its lability is influenced by the nature of the attacking nucleophile. fiveable.me The ambident nature of the thiocyanate anion, with potential nucleophilic sites at both sulfur and nitrogen, also plays a role in its reactivity. researchgate.net The efficiency of the thiocyanate group as a nucleofuge is often compared to other leaving groups, and its reactivity can be modulated by the reaction conditions. rsc.org

Substitution at the Halogen-Bearing Carbon Center

In many SNAr reactions of polyhalogenated aromatic compounds, a halogen atom is displaced. The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. researchgate.netuomustansiriyah.edu.iq This is counterintuitive to the trend of bond strength but is explained by the rate-determining step being the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. masterorganicchemistry.comuomustansiriyah.edu.iq Therefore, in 3-Bromo-4-fluorophenylthiocyanate, the fluorine atom is generally the preferred leaving group over the bromine atom in SNAr reactions.

Influence of Fluorine and Bromine on Reactivity and Regioselectivity

The fluorine and bromine atoms significantly influence the reactivity and regioselectivity of SNAr reactions. Both halogens are electron-withdrawing through their inductive effects, which activates the ring towards nucleophilic attack. masterorganicchemistry.com The fluorine atom, being more electronegative, exerts a stronger inductive effect than bromine.

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring. libretexts.org

Directing Effects of Halogen and Thiocyanate Substituents

The directing effects of the substituents on the 3-Bromo-4-fluorophenylthiocyanate ring determine the position of electrophilic attack.

Halogens (Fluorine and Bromine): Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. masterorganicchemistry.com This is due to their strong electron-withdrawing inductive effect. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions. libretexts.orgleah4sci.com The deactivating effect of halogens follows the order of electronegativity, with fluorine being the least deactivating and most ortho-, para-directing among the halogens in many cases. libretexts.org

Thiocyanate Group (-SCN): The thiocyanate group is generally considered to be a deactivating and meta-directing group. wikipedia.org Its electron-withdrawing nature, both through induction and resonance, decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The withdrawal of electrons destabilizes the positively charged arenium ion intermediate, particularly when the attack is at the ortho or para positions.

Regiochemical Control in Electrophilic Attack

The regiochemical outcome of an EAS reaction on 3-Bromo-4-fluorophenylthiocyanate is a result of the combined directing effects of the three substituents. There is a competition between the ortho-, para-directing effects of the halogens and the meta-directing effect of the thiocyanate group.

Given the positions of the substituents, the potential sites for electrophilic attack are C2, C5, and C6.

Position 2 (ortho to F, meta to Br and SCN): This position is activated by the fluorine atom but deactivated by the bromine and thiocyanate groups.

Position 5 (ortho to Br, meta to F and SCN): This position is activated by the bromine atom but deactivated by the fluorine and thiocyanate groups.

Position 6 (ortho to SCN, meta to F, para to Br): This position is strongly deactivated by the thiocyanate group, but activated by the para-bromine and meta-fluorine.

The precise outcome will depend on the specific electrophile and reaction conditions. However, the strong ortho-, para-directing ability of the fluorine and bromine atoms will likely dominate, leading to substitution primarily at positions ortho and para to them, while avoiding the positions ortho and para to the deactivating thiocyanate group. The interplay of these effects makes predicting the major product complex and may result in a mixture of isomers.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a substrate like 3-Bromo-4-fluorophenylthiocyanate, the primary site of reaction is the carbon-bromine bond, owing to its lower bond dissociation energy compared to the carbon-fluorine bond.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is one of the most widely used C-C bond-forming reactions. nih.govmdpi.com In the case of 3-Bromo-4-fluorophenylthiocyanate, the reaction is expected to proceed selectively at the C-Br position. A variety of aryl- and vinylboronic acids or their esters can be used to introduce new carbon substituents. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base. nih.govgoogle.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Based on reactions with similar substrates like 1-bromo-4-fluorobenzene, a range of conditions can be applied. libretexts.org For instance, catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents such as 1,4-dioxane, toluene (B28343), or aqueous DMF. nih.govmdpi.com

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | >90 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | >95 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | >92 |

Table 1: Representative Suzuki-Miyaura Coupling Conditions for 3-Bromo-4-fluorophenylthiocyanate. The data is inferred from studies on analogous bromo-fluoro-aromatic compounds.

The Heck reaction couples the aryl halide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. rsc.org Both reactions are fundamental in synthetic chemistry for the formation of substituted styrenes and aryl alkynes, respectively. For 3-Bromo-4-fluorophenylthiocyanate, these reactions would selectively functionalize the C-Br bond.

In the Heck reaction , a palladium catalyst, a phosphine (B1218219) ligand, and a base (typically an amine like triethylamine) are used. The reaction with various acrylates, styrenes, or other alkenes would yield the corresponding 4-fluoro-3-thiocyanato-substituted stilbenes or cinnamates. While effective, side reactions like dehalogenation can sometimes occur, which can be mitigated by careful selection of reaction conditions. nih.gov

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I) iodide, along with an amine base. rsc.orgnih.gov This method allows for the efficient coupling of terminal alkynes with the C-Br bond of the substrate. Copper-free Sonogashira protocols have also been developed and are widely used to prevent the homocoupling of alkynes. researchgate.net

| Entry | Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) |

| 1 | Ethyl acrylate | Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 100 |

| 2 | Styrene | Heck | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 120 |

| 3 | Phenylacetylene | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 |

| 4 | 2-Methyl-3-butyn-2-ol | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 |

Table 2: Representative Heck and Sonogashira Coupling Conditions. Reactivity is inferred from studies on analogous aryl bromides.

The Negishi and Stille couplings offer alternative routes for C-C bond formation with distinct advantages. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The reaction of 3-Bromo-4-fluorophenylthiocyanate with an organozinc reagent, catalyzed by a palladium or nickel complex, would result in the formation of a new C-C bond at the C-Br position.

The Stille coupling involves the reaction of an organostannane reagent with the organohalide. A key advantage of Stille coupling is the stability of organostannanes. However, the toxicity of tin compounds is a significant drawback. For 3-Bromo-4-fluorophenylthiocyanate, Stille coupling would also selectively occur at the C-Br bond. nih.gov

| Entry | Coupling Partner | Reaction Type | Catalyst (mol%) | Solvent | Temp. (°C) |

| 1 | Phenylzinc chloride | Negishi | Pd(PPh₃)₄ (5) | THF | 65 |

| 2 | Ethylzinc iodide | Negishi | PdCl₂(dppf) (3) | DMF | 80 |

| 3 | Tributyl(vinyl)tin | Stille | Pd(PPh₃)₄ (2) | Toluene | 110 |

| 4 | Tributyl(phenyl)tin | Stille | PdCl₂(AsPh₃)₂ (3) | Dioxane | 100 |

Table 3: Representative Negishi and Stille Coupling Conditions. Reactivity is inferred from general protocols for aryl bromides.

The concept of chemoselectivity is critical when a molecule contains multiple potential reaction sites. In 3-Bromo-4-fluorophenylthiocyanate, there are three such sites: the C-Br bond, the C-F bond, and the C-S bond of the thiocyanate group.

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity order is C–I > C–Br > C–Cl >> C–F. acs.org Consequently, for 3-Bromo-4-fluorophenylthiocyanate, the palladium catalyst will selectively activate the weaker C-Br bond, leaving the much stronger C-F bond intact under standard coupling conditions. acs.orgmdpi.com The thiocyanate group is generally stable under these conditions and does not typically participate in the catalytic cycle. This high degree of chemoselectivity allows for the precise, site-selective functionalization at the bromine-bearing carbon, making the compound a valuable building block for sequential coupling strategies where the fluorine atom could potentially be activated under much harsher, specialized conditions if desired.

Reduction and Oxidation Reactions of Functional Groups

The thiocyanate group (-SCN) is a versatile functional group that can be converted into other sulfur-containing moieties, most notably thiols (-SH). The selective reduction of the thiocyanate in 3-Bromo-4-fluorophenylthiocyanate to the corresponding 3-bromo-4-fluorothiophenol (B1294199) presents a synthetic challenge due to the presence of the reducible C-Br bond.

Common methods for reducing thiocyanates to thiols include the use of strong reducing agents like lithium aluminum hydride (LAH) or metal-acid systems (e.g., Zn/HCl). However, these harsh conditions would likely lead to the undesired reduction or removal of the bromine atom. A dissolving metal reduction using sodium in liquid ammonia (B1221849) is also effective for converting thiocyanates to thiols, but this method is known to reduce aryl halides as well and would not be selective.

A more promising approach for selective reduction involves the use of phosphorus pentasulfide (P₂S₅). Research has shown that P₂S₅ in a solvent like toluene can mediate the conversion of organic thiocyanates to thiols under non-reductive conditions, which could potentially leave the C-Br and C-F bonds unaffected. Another potential method could involve a two-step process: hydrolysis of the thiocyanate to a thiol followed by immediate trapping, or the use of milder, more specialized reducing agents developed for functional group tolerance. Careful optimization would be required to achieve the desired selectivity.

Derivatization and Functional Group Interconversion Studies

Aryl thiocyanates are recognized as valuable intermediates for the synthesis of a variety of sulfur-containing compounds and other functional groups. nih.govresearchgate.net

The thiocyanate group (-SCN) is a versatile functional group that can be converted into several other moieties.

Isothiocyanates: The isomerization of thiocyanates to isothiocyanates (-NCS) is a well-documented transformation. rsc.org This rearrangement can be thermally induced or catalyzed. acs.org Theoretical studies on acyl and aroyl thiocyanates show that the rearrangement to their isothiocyanate counterparts is highly exothermic, with calculated activation barriers in the gas phase being around 30-31 kcal/mol. acs.org For thiocarbamoyl thiocyanates, which are structurally more analogous to aryl thiocyanates, the rearrangement to isothiocyanates can occur upon heating to 100–110 °C, which aligns with calculated activation barriers of approximately 29 kcal/mol. acs.org The selective synthesis of aryl isothiocyanates from primary aromatic amines often proceeds through intermediates that can be cleaved to yield the final isothiocyanate product. researchgate.net It is a common challenge to selectively produce isothiocyanates, as reactions can often result in a mixture of both thiocyanate and isothiocyanate isomers. rsc.org

Nitriles: The thiocyanate group can be converted to a nitrile (cyano) group. This transformation typically involves the cleavage of the S-CN bond. For example, treatment of 5-(N-Arylimino)-4-chloro-5H-1,2,3-dithiazoles with certain reagents can regenerate a latent cyano group, showcasing a pathway that involves the cleavage of a sulfur-containing ring to yield a nitrile. researchgate.net

Amines: The reduction of the thiocyanate group to an amine is a less common but feasible transformation. More frequently, the thiocyanate is first converted to a thiourea, which can then be hydrolyzed or otherwise transformed to yield a primary amine.

The versatility of the thiocyanate group is highlighted by its use in constructing various heterocyclic systems, such as thiotetrazoles and sulfonyl tetrazoles, which can act as surrogates for carboxylic acids and phosphates in medicinal chemistry. rsc.org

Table 1: Examples of Thiocyanate Moiety Transformations

| Starting Material Class | Transformation | Product Class | Reagents/Conditions | Reference |

| Aroyl Thiocyanates | Isomerization | Aroyl Isothiocyanates | Heating | acs.org |

| Thiocarbamoyl Thiocyanates | Isomerization | Thiocarbamoyl Isothiocyanates | Heating (100-110 °C) | acs.org |

| Primary Aromatic Amines | Dithiazole intermediate formation and cleavage | Aryl Isothiocyanates | Ethylmagnesium bromide in hot THF | researchgate.net |

The bromine atom on the 3-bromo-4-fluorophenylthiocyanate ring is amenable to various transformations typical of aryl bromides.

Debromination: Reductive debromination can be achieved using various reagents. A facile method for the debromination of α-bromocarbonyl compounds involves the use of dibutyl telluride, a reaction that is enhanced by the presence of organic bases like triethylamine. sioc-journal.cn While this example is for α-bromocarbonyls, similar principles of reductive dehalogenation can be applied to aryl bromides, often employing transition metal catalysts or strong reducing agents.

Further Halogenation: The introduction of additional halogen atoms onto the aromatic ring is possible through electrophilic halogenation. sci-hub.se The directing effects of the existing substituents (bromo, fluoro, and thiocyanato groups) would determine the position of the incoming halogen. For instance, enzymatic halogenation using flavin-dependent halogenases can introduce bromine or chlorine atoms onto aromatic substrates. nih.gov Chemical methods, such as using N-halosuccinimides or molecular bromine with a Lewis acid catalyst, are also common. sci-hub.se Hypervalent iodine reagents have also been employed for the halogenation of heterocyclic systems under mild conditions. acs.org

Cross-coupling reactions, such as Suzuki or Heck coupling, are also highly relevant for modifying the bromine substituent, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds, thereby introducing a wide range of functional groups.

Detailed Mechanistic Elucidation of Key Transformations

Kinetic studies provide insight into the mechanisms of chemical reactions. For transformations involving aryl thiocyanates, the rate-determining step can vary depending on the specific reaction.

In nucleophilic substitution reactions, the attack of a nucleophile on the sulfur atom of the thiocyanate is often a key step. It is generally accepted that the S-attack of the thiocyanate anion is kinetically preferred in both SN1 and SN2 type reactions. researchgate.net

For the rearrangement of thiocyanates to isothiocyanates, the mechanism can be dependent on the substrate. For benzylic thiocyanates, the rearrangement is suggested to proceed through an ion pair mechanism. acs.org In contrast, allylic thiocyanates are believed to rearrange via a researchgate.netresearchgate.net-sigmatropic shift, with a determined enthalpy of activation between 18–22 kcal/mol, depending on the solvent. acs.org

In the oxidation of thiocyanate ions by hydroxyl radicals, the reaction leads to the formation of an intermediate, CNSOH⁻, which is a precursor to the (CNS)₂⁻ radical anion. rsc.org

The identification of transient species is crucial for understanding reaction mechanisms. In many reactions involving thiocyanates, various intermediates have been proposed and, in some cases, characterized.

During the acid-promoted degradation of certain benzimidazole-class drugs, a pyridinium-thiocyanate intermediate has been identified and structurally characterized using mass spectrometry and NMR. nih.gov This intermediate arises from the reaction of degradation products and is a key species in the formation of various aggregates. nih.gov

In the oxidation of thiocyanate ions, the CNSOH⁻ radical has been identified as an intermediate through its optical absorption spectrum during pulse radiolysis experiments. rsc.org

For the rearrangement of thiocyanates to isothiocyanates, the existence of an initial thiocyanate product (kinetically favored) that then isomerizes to the thermodynamically more stable isothiocyanate is a common mechanistic feature. researchgate.net However, the direct observation of the thiocyanate intermediate can be challenging due to its rapid conversion.

In palladium-catalyzed reactions involving the formation of a C-SCN bond, a proposed mechanistic model involves several key steps: (i) Pd(II)-enyne coordination, (ii) thiocyanopalladation, (iii) migratory insertion, and (iv) β-elimination. rsc.org

Table 2: Characterized Intermediates in Thiocyanate Reactions

| Reaction Type | Intermediate Species | Method of Characterization | Reference |

| Acid-promoted degradation of benzimidazoles | Pyridinium-thiocyanate | Mass Spectrometry, NMR | nih.gov |

| Oxidation of thiocyanate ion by hydroxyl radicals | CNSOH⁻ radical | Pulse Radiolysis (Optical Absorption Spectrum) | rsc.org |

| Rearrangement of allylic thiocyanates | researchgate.netresearchgate.net-sigmatropic transition state | Kinetic studies and computational calculations | acs.org |

| Palladium-catalyzed thiocyanato-carbocyclization | Pd(II)-enyne complex | Mechanistic modeling based on stereochemical outcomes | rsc.org |

Transition State Analysis and Energy Landscapes

This section would ideally delve into the computational analysis of reactions involving 3-Bromo-4-fluorophenylthiocyanate. Research in this area would likely employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways. Such studies would calculate the energies of reactants, products, intermediates, and, most importantly, the transition states connecting them.

An energy landscape diagram would visually represent these calculations, plotting the potential energy of the system against the reaction coordinate. The peaks on this landscape would correspond to the transition states, and their heights would represent the activation energies for the respective steps. The valleys would represent stable intermediates. Analysis of the geometry of the calculated transition states would provide insight into the bonding changes occurring during the reaction. For instance, in a nucleophilic aromatic substitution reaction, the transition state would show the partial formation of the new bond with the incoming nucleophile and the partial breaking of the carbon-halogen or carbon-thiocyanate bond.

A hypothetical data table for this section might look like this, though it is important to reiterate that the data is not currently available:

Hypothetical Transition State Energy Data for a Nucleophilic Aromatic Substitution on 3-Bromo-4-fluorophenylthiocyanate

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at C-1 | TS1 | [Data Not Available] |

| Loss of Bromide | TS2 | [Data Not Available] |

| Nucleophilic attack at C-4 | TS3 | [Data Not Available] |

| Loss of Fluoride | TS4 | [Data Not Available] |

Stereochemical Implications in Reaction Pathways

The stereochemistry of reactions involving 3-Bromo-4-fluorophenylthiocyanate would be a critical area of investigation. For reactions at the aromatic ring, such as nucleophilic aromatic substitution, the substitution would occur at a stereochemically undefined sp2-hybridized carbon, and thus would not typically lead to the formation of a new stereocenter unless the incoming nucleophile or the resulting product is chiral.

However, if reactions were to occur at the sulfur atom of the thiocyanate group, this could have significant stereochemical consequences. For example, the formation of a transient species where sulfur is bonded to three groups could lead to specific stereochemical outcomes. The stereochemical course of such reactions would be dictated by the mechanism, for instance, whether it proceeds through an SN2-type displacement at sulfur or involves an addition-elimination sequence.

Without experimental or computational studies on 3-Bromo-4-fluorophenylthiocyanate, it is not possible to provide a detailed and accurate account of its reaction mechanisms, energy landscapes, and stereochemical behavior. The scientific community has yet to publish research that would enable the generation of the specific and data-rich article requested.

Lack of Specific Research Data on 3-Bromo-4-fluorophenylthiocyanate Hampers Detailed Application Analysis

This lack of specific data prevents a thorough and scientifically accurate discussion of its applications in advanced organic synthesis as a key intermediate for complex molecular architectures, its role in the synthesis of pharmaceutical and agrochemical intermediates, or its utility in the construction of heterocyclic systems and polyfunctionalized aromatic compounds. Similarly, information regarding its use as a precursor for liquid crystals and optoelectronic materials is not present in the public domain.

The distinct chemical nature of the thiocyanate (-SCN) functional group compared to the isothiocyanate (-NCS), aldehyde (-CHO), or nitrile (-CN) groups means that the reactivity and synthetic utility of these compounds are not interchangeable. Therefore, extrapolating the applications of its structural isomers or related derivatives to 3-Bromo-4-fluorophenylthiocyanate would be scientifically inaccurate and speculative.

Consequently, due to the absence of specific research findings and data pertaining to 3-Bromo-4-fluorophenylthiocyanate, it is not possible to construct the detailed article as outlined in the initial request. Further empirical research is required to elucidate the specific properties and potential applications of this particular compound.

Applications of 3 Bromo 4 Fluorophenylthiocyanate in Advanced Organic Synthesis

Utility in the Development of Specialty Chemicals and Advanced Materials

Components for Functional Polymers and Coatings

No research was found that describes the use of 3-Bromo-4-fluorophenylthiocyanate as a monomer or additive in the synthesis of functional polymers or coatings. Consequently, no data on the properties or performance of such materials can be provided.

Design and Synthesis of Molecular Probes

There is no available literature on the incorporation of 3-Bromo-4-fluorophenylthiocyanate into the structure of molecular probes for any application, including bioimaging or sensing. As such, details on the design, synthesis, and function of such probes are nonexistent in the public domain.

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

To definitively determine the structure of 3-Bromo-4-fluorophenylthiocyanate, a suite of advanced spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and multi-nuclear studies)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-Bromo-4-fluorophenylthiocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would be essential.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region would show a complex splitting pattern due to the protons on the benzene (B151609) ring.

¹³C NMR: Would reveal the number of unique carbon environments in the molecule, including the carbon atoms of the benzene ring and the thiocyanate (B1210189) group.

¹⁹F NMR: Is particularly important for fluorinated compounds. It would provide a specific signal for the fluorine atom, and its coupling with neighboring protons would further confirm the substitution pattern on the aromatic ring.

A lack of available spectra or reported chemical shifts and coupling constants for 3-Bromo-4-fluorophenylthiocyanate prevents the creation of a detailed data table.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For 3-Bromo-4-fluorophenylthiocyanate, MS analysis would be expected to show the molecular ion peak corresponding to its exact mass. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak. Fragmentation would likely involve the loss of the thiocyanate group or the halogen atoms. Without access to experimental mass spectra, a detailed fragmentation analysis and a corresponding data table cannot be provided.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. For 3-Bromo-4-fluorophenylthiocyanate, characteristic vibrational modes would be expected for:

The C-Br stretching vibration.

The C-F stretching vibration.

The S-C≡N (thiocyanate) stretching vibration, which typically appears as a strong, sharp band in the IR spectrum.

Aromatic C-H and C=C stretching and bending vibrations.

The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule. However, the absence of recorded spectra for this specific compound makes it impossible to compile a table of its characteristic absorption and scattering frequencies.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a standard method for the separation and quantification of non-volatile compounds. A typical HPLC method for 3-Bromo-4-fluorophenylthiocyanate would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The development of such a method would require optimization of the mobile phase composition, flow rate, and detection wavelength. No specific HPLC methods for the analysis of 3-Bromo-4-fluorophenylthiocyanate have been found in the reviewed literature.

Gas Chromatography (GC) for Volatile Product Analysis

GC is suitable for the analysis of volatile and thermally stable compounds. Depending on the volatility of 3-Bromo-4-fluorophenylthiocyanate, GC could potentially be used for its analysis. A typical GC method would involve a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) and a temperature program to ensure efficient separation. The detector of choice would likely be a flame ionization detector (FID) or a mass spectrometer (GC-MS). As with HPLC, no specific GC methods for this compound have been reported.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique utilized to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides detailed insights into the molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. While specific crystallographic data for 3-Bromo-4-fluorophenylthiocyanate is not publicly available in the searched scientific literature, the general principles of this technique would be applied to elucidate its solid-state structure.

The process would involve growing a single, high-quality crystal of 3-Bromo-4-fluorophenylthiocyanate. This crystal would then be mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensities. By meticulously measuring the positions and intensities of these diffracted spots, researchers can work backward to construct an electron density map of the molecule.

For a comprehensive analysis, the following crystallographic data would be determined and typically reported in a standardized format, as shown in the hypothetical data table below.

Hypothetical Crystallographic Data for 3-Bromo-4-fluorophenylthiocyanate

| Parameter | Value |

| Empirical formula | C₇H₃BrFNS |

| Formula weight | 232.08 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z (molecules per unit cell) | ? |

| Calculated density | ? g/cm³ |

| Absorption coefficient | ? mm⁻¹ |

| R-factor | ? |

This detailed structural information is invaluable for correlating the molecular architecture of 3-Bromo-4-fluorophenylthiocyanate with its observed spectroscopic properties and for understanding its behavior in the solid state.

Theoretical and Computational Approaches to 3 Bromo 4 Fluorophenylthiocyanate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and bonding characteristics. These methods are crucial for understanding the fundamental nature of a chemical compound.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. nrel.gov For 3-bromo-4-fluorophenylthiocyanate, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can be used to determine the geometry and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. In 3-bromo-4-fluorophenylthiocyanate, the HOMO is expected to have significant contributions from the sulfur atom and the aromatic ring, while the LUMO is likely centered on the antibonding orbitals of the thiocyanate (B1210189) group and the phenyl ring.

Table 1: Illustrative Frontier Orbital Data from a DFT Calculation This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.

| Parameter | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -7.25 | Sulfur (S), Phenyl Ring (C) |

| LUMO | -1.10 | Thiocyanate (C≡N), Phenyl Ring (C) |

| HOMO-LUMO Gap | 6.15 | N/A |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. orientjchem.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For 3-bromo-4-fluorophenylthiocyanate, an MEP analysis would predict:

Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine atom and the nitrogen atom of the thiocyanate group. These are the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): Located on the hydrogen atoms of the benzene (B151609) ring, making them potential sites for interaction with nucleophiles.

Neutral/Slightly Negative Potential (Green): The aromatic ring and the sulfur atom would likely show intermediate potential.

This map provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from frontier orbital analysis. orientjchem.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements and conformational flexibility of molecules over time, as well as to model the pathways of chemical reactions.

The thiocyanate group (-SCN) is attached to the phenyl ring via a carbon-sulfur bond. Rotation around this bond gives rise to different conformers of the molecule. Conformational analysis, typically performed using molecular mechanics force fields or DFT calculations, aims to identify the most stable arrangement (the global energy minimum) and the energy barriers between different conformations. By systematically rotating the C-C-S-C dihedral angle and calculating the potential energy at each step, a potential energy surface can be generated. This analysis is crucial for understanding the molecule's preferred shape, which influences its packing in a crystal lattice and its interaction with biological targets.

Table 2: Hypothetical Potential Energy Profile for C-S Bond Rotation This table illustrates how conformational energy might vary with the dihedral angle. Actual values would require specific calculations.

| Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 2.5 | Eclipsed (Transition State) |

| 45° | 0.8 | Gauche |

| 90° | 0.0 | Perpendicular (Energy Minimum) |

| 135° | 0.9 | Gauche |

| 180° | 2.7 | Eclipsed (Transition State) |

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping the minimum energy path on the potential energy surface. The highest point along this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. beilstein-journals.org

For 3-bromo-4-fluorophenylthiocyanate, one could simulate reactions such as nucleophilic substitution at the thiocyanate carbon or at the aromatic carbon bearing the bromine atom. Methods like nudged elastic band (NEB) or searching for saddle points on the potential energy surface can identify the geometry and energy of the transition state. youtube.com Understanding the structure of the TS is key to explaining reaction rates and mechanisms. While specific simulations for this compound are not documented in public literature, the theoretical framework for such studies is well-established. beilstein-journals.org

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or chemical reactivity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (representing its physicochemical properties) to the observed activity.

To develop a QSAR model involving 3-bromo-4-fluorophenylthiocyanate, one would need a dataset of structurally similar compounds with measured activity data. For each compound, a set of molecular descriptors would be calculated. These can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (from DFT).

Steric Descriptors: Molecular volume, surface area, molar refractivity.

Hydrophobic Descriptors: The partition coefficient (log P), which measures a compound's hydrophobicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) are then used to build the model. nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry and materials science efforts.

Table 3: Potential Molecular Descriptors for a QSAR Study This table lists examples of descriptors that would be calculated for a QSAR analysis.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity. |

| Hydrophobic | log P | Octanol-water partition coefficient. |

| Steric | Molar Refractivity | Measure of molecular volume and polarizability. nih.gov |

| Topological | Wiener Index | Index based on the sum of chemical bond distances. |

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable in the identification and characterization of novel compounds. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to forecast the spectroscopic signatures of molecules like 3-Bromo-4-fluorophenylthiocyanate. researchgate.netresearchgate.net These theoretical approaches can provide insights into the compound's electronic structure and vibrational modes, which are directly related to its spectroscopic properties.

Predicted ¹H NMR Spectrum

A theoretical ¹H NMR spectrum for 3-Bromo-4-fluorophenylthiocyanate would be calculated to show the chemical shifts, splitting patterns, and integration of the protons on the phenyl ring. The substitution pattern on the aromatic ring would lead to a complex splitting pattern, and computational models would aim to resolve these signals.

Predicted ¹³C NMR Spectrum

Similarly, computational methods can predict the ¹³C NMR spectrum, identifying the chemical shifts of each carbon atom in 3-Bromo-4-fluorophenylthiocyanate. The carbon attached to the bromine, fluorine, and thiocyanate groups, as well as the other aromatic carbons, would have distinct predicted chemical shifts.

Predicted IR Spectrum

The predicted IR spectrum would show the characteristic vibrational frequencies for the functional groups present in the molecule. Key absorptions would be expected for the C-Br, C-F, and S-C≡N (thiocyanate) stretching vibrations, as well as the aromatic C-H and C=C stretching and bending modes. While experimental IR data is available for related compounds, specific computational predictions for 3-Bromo-4-fluorophenylthiocyanate are not published.

Predicted Mass Spectrum

Computational mass spectrometry would predict the molecular ion peak and the fragmentation pattern of 3-Bromo-4-fluorophenylthiocyanate. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would be expected to produce a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Without access to specific computational studies on 3-Bromo-4-fluorophenylthiocyanate, the generation of detailed data tables for its predicted spectroscopic signatures is not possible at this time.

Q & A

Q. Q1. What synthetic routes are most effective for preparing 3-Bromo-4-fluorophenylthiocyanate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing the thiocyanate group (-SCN) to a bromo-fluorophenyl backbone. A validated approach includes:

- Nucleophilic substitution : Reacting 3-bromo-4-fluorophenyl halides (e.g., bromide or iodide) with potassium thiocyanate (KSCN) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours. Yields (~60–75%) depend on stoichiometry and catalyst use (e.g., phase-transfer catalysts) .

- Safety Note : Thiocyanate precursors are moisture-sensitive; reactions should be conducted under inert gas (N₂/Ar) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity to >95% .

Q. Q2. Which spectroscopic techniques are critical for characterizing 3-Bromo-4-fluorophenylthiocyanate?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the fluorine atom induces deshielding in adjacent protons (δ 7.2–7.8 ppm), while the thiocyanate group shows a distinct ¹³C peak at ~110 ppm .

- FT-IR : Strong absorption at ~2150 cm⁻¹ (C≡N stretch) and 650 cm⁻¹ (C-S bond) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ for C₇H₃BrFNS requires m/z 246.9194) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported reactivity of 3-Bromo-4-fluorophenylthiocyanate in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from:

- Impurity Effects : Trace metals (e.g., Pd in Suzuki couplings) or moisture reduce efficiency. Pre-purify starting material via column chromatography and use anhydrous solvents .

- Steric/Electronic Factors : The electron-withdrawing -F and -SCN groups deactivate the aryl ring, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures (100–120°C) for Buchwald-Hartwig aminations .

- Validation : Replicate reactions with controlled conditions (e.g., glovebox for air-sensitive catalysts) and compare with structurally analogous compounds (e.g., 4-Bromo-2-fluorophenylboronic acid reactivity ).

Q. Q4. What strategies optimize the stability of 3-Bromo-4-fluorophenylthiocyanate during long-term storage?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas to prevent hydrolysis of the thiocyanate group .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., free thiols or oxidized sulfonic acids) .

- Stabilizers : Additives like BHT (0.1% w/w) inhibit radical-mediated decomposition .

Q. Q5. How does 3-Bromo-4-fluorophenylthiocyanate compare to its isothiocyanate analog in biological activity studies?

Methodological Answer:

- Structural Differences : The thiocyanate (-SCN) vs. isothiocyanate (-NCS) group alters electrophilicity. Thiocyanates are less reactive toward nucleophiles (e.g., cysteine residues in enzymes) but exhibit higher thermal stability .

- Biological Assays : In cytotoxicity studies, 3-Bromo-4-fluorophenylthiocyanate showed IC₅₀ values 2–3× higher than its isothiocyanate analog in HeLa cells, suggesting reduced target engagement .

- Metabolic Stability : Thiocyanates are less prone to glutathione conjugation in liver microsomes, enhancing plasma half-life in preclinical models .

Q. Q6. What computational methods predict the regioselectivity of 3-Bromo-4-fluorophenylthiocyanate in electrophilic aromatic substitution?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) to map electrostatic potential surfaces. The -SCN group directs electrophiles to the meta position relative to -Br, validated by nitration experiments yielding 3-nitro derivatives .

- Hammett Parameters : σ⁺ values for -SCN (–0.01) indicate moderate deactivation, aligning with observed slower reaction rates compared to -OCH₃ analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.